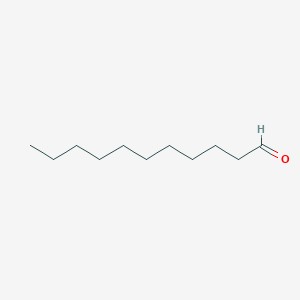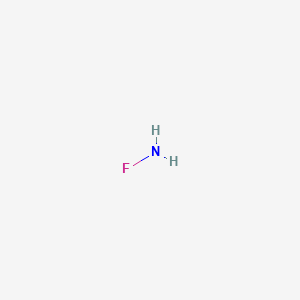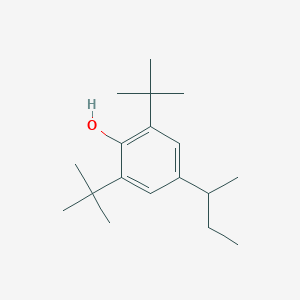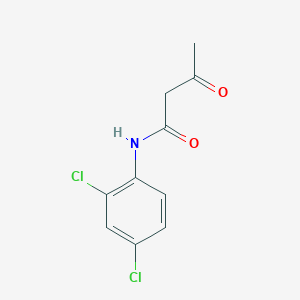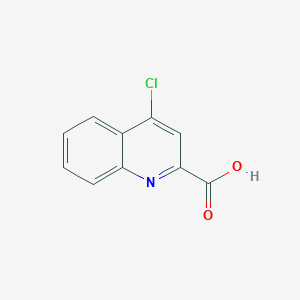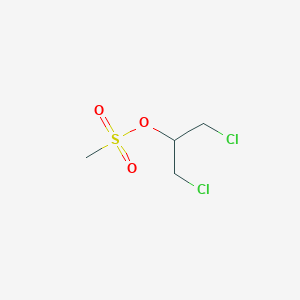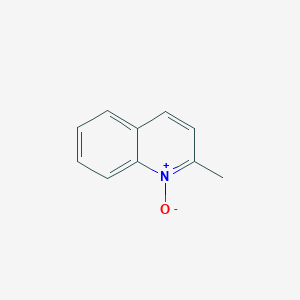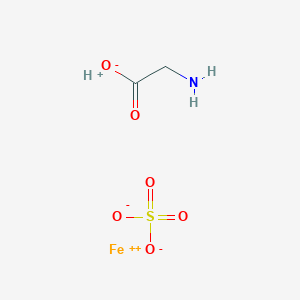
Ferrosanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Ferrosanol” is a brand name for a type of iron supplement, specifically ferrous sulfate . In the body, iron becomes a part of hemoglobin and myoglobin. Hemoglobin carries oxygen through your blood to tissues and organs, while myoglobin helps your muscle cells store oxygen . Ferrous sulfate is used to treat iron deficiency anemia, which is a lack of red blood cells caused by having too little iron in the body .
Synthesis Analysis
The synthesis of ferrous sulfate involves several steps. Firstly, freshly distilled cyclopentadiene is prepared. Secondly, ferrocene is synthesized . The solution is stirred and flushed with nitrogen. Finely ground KOH is added and the mixture is stirred vigorously to form a colored mixture, which includes the cyclopentadienyl anion .
Molecular Structure Analysis
Ferrous sulfate is a type of iron. In the body, iron helps your blood carry oxygen to tissues and organs and helps your muscle cells store oxygen . The molecular weight of ferrous glycine sulfate is approximately 302.041 .
Chemical Reactions Analysis
Ferrocene is a p-complex in which reactions between the d-orbitals of the Fe 2+ metal center with the p-orbitals of the two planar cyclopentadienyl ligands form the metal-ligand bonds . Hence there is equal bonding of all the carbon atoms in the cyclopentadienyl rings to the central Fe 2+ ion .
Physical And Chemical Properties Analysis
Physical properties such as hardness, topography, and hydrophilicity are known to be important parameters in the biological evaluation of materials . These properties are naturally different for every material or combination of materials, and relate primarily to the variable properties on the chemical level (molecular structure, functional groups, and degradation) .
Applications De Recherche Scientifique
Biological Applications : Ferroelectric materials have shown promise in bioelectricity, with potential applications in cell biology, tissue regeneration, antitumoral action, and cell bioengineering (Blázquez-Castro, García-Cabañes, & Carrascosa, 2018).
Material Science and Engineering : Ferrofluids, a type of ferroelectric material, are used in various fields due to their rapid magnetic reaction, flexible flowability, and tunable optical and thermal properties. Applications include droplet manipulation, biomedicine, energy, and machinery (Zhang, Sun, Yu, & Zhao, 2019).
Medicinal Chemistry : Ferrocene-based compounds are being explored for their anticancer activity. This research focuses on the development of ferrocene-based molecules with potential medicinal applications (Ornelas, 2011).
Nanotechnology : Two-dimensional ferroics, including ferromagnetic, ferroelectric, and ferroelastic materials, have shown potential for novel physics and promising applications in nanoelectronics (Tang & Kou, 2019).
Cancer Treatment : The field of ferroptosis, a form of iron-dependent cell death, has implications for the treatment of drug-resistant cancers and other degenerative diseases linked to lipid peroxidation (Jiang, Stockwell, & Conrad, 2021).
Electronics and Optics : Ferroelectricity in organic solids is key for the development of all-organic electronic and photonic devices, with ferroelectric co-crystals showing large spontaneous polarization and sizable room-temperature dielectric constants (Horiuchi et al., 2005).
Bioorganometallic Chemistry : Ferrocene's stable, nontoxic nature, and good redox properties have led to its growing use in bioorganometallic chemistry, with applications against diseases like cancer and malaria (Fouda, Abd-Elzaher, Abdelsamaia, & Labib, 2007).
Mécanisme D'action
Safety and Hazards
Propriétés
Numéro CAS |
17169-60-7 |
|---|---|
Formule moléculaire |
C2H5FeNO6S |
Poids moléculaire |
226.98 g/mol |
Nom IUPAC |
2-aminoacetate;hydrogen sulfate;iron(2+) |
InChI |
InChI=1S/C2H5NO2.Fe.H2O4S/c3-1-2(4)5;;1-5(2,3)4/h1,3H2,(H,4,5);;(H2,1,2,3,4)/q;+2;/p-2 |
Clé InChI |
ZITFTYGHYGPDAV-UHFFFAOYSA-L |
SMILES |
[H+].C(C(=O)[O-])N.[O-]S(=O)(=O)[O-].[Fe+2] |
SMILES canonique |
C(C(=O)[O-])N.OS(=O)(=O)[O-].[Fe+2] |
Synonymes |
ferroglycine sulfate complex Orferon |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





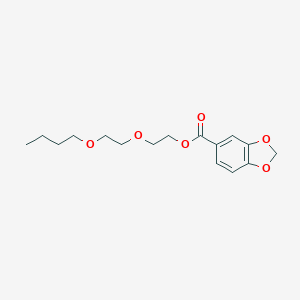
![Acetamide, N,N'-[[(2S,5S)-3,6-dioxo-2,5-piperazinediyl]di-3,1-propanediyl]bis[N-hydroxy-](/img/structure/B90766.png)
